1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone
Description
This compound features a 2,4-dichlorophenyl group attached to an ethanone moiety, linked via a sulfanyl bridge to a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group. Its molecular formula is $ \text{C}{17}\text{H}{12}\text{Cl}2\text{N}2\text{O}_3\text{S} $, with a molecular weight of 395.27 g/mol (CAS: 477856-68-1) . The 2,4-dichlorophenyl group enhances lipophilicity, while the 4-methoxyphenyl substituent contributes electron-donating effects, influencing reactivity and biological interactions.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3S/c1-23-12-5-2-10(3-6-12)16-20-21-17(24-16)25-9-15(22)13-7-4-11(18)8-14(13)19/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNVMJFTOZQGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the dichlorophenyl and methoxyphenyl components. These components are then reacted under specific conditions to form the oxadiazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the purity and yield of the final product. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chloro and methoxy groups, which can affect the reactivity of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromic acid, reducing agents like lithium aluminum hydride, and substitution reagents such as halides. The reaction conditions may vary depending on the specific reaction, but they often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives where the chloro or methoxy groups are replaced by other functional groups.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of 1-(2,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone as an anticancer agent. Studies indicate that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the oxadiazole moiety have been shown to possess antitumor properties through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Antitumor Efficacy
A study by Abdel K. Mansour et al. synthesized several 1,3,4-oxadiazole derivatives and tested their efficacy against leukemia cell lines. Among these derivatives, certain compounds demonstrated potent anticancer activity at concentrations as low as , suggesting that modifications to the oxadiazole structure can lead to enhanced biological activity .
| Compound | Cell Line Tested | Concentration (M) | % Inhibition |
|---|---|---|---|
| Compound A | CCRF-CEM | 85% | |
| Compound B | K-562 | 90% | |
| Compound C | MOLT-4 | 80% |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit broad-spectrum antimicrobial activity against bacteria and fungi. This makes them promising candidates for the development of new antimicrobial agents .
Synthesis of Novel Compounds
The synthesis of 1-(2,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone can serve as a precursor for creating a variety of novel compounds with enhanced biological activities. The methodology often involves cyclization reactions that yield derivatives with improved pharmacological profiles .
Synthetic Pathway Example
A typical synthetic pathway might include:
- Formation of the oxadiazole ring via cyclization of appropriate hydrazides.
- Introduction of the dichlorophenyl and methoxyphenyl groups through electrophilic aromatic substitution.
Pharmacological Potential
The pharmacological potential of this compound extends beyond anticancer and antimicrobial activities. The unique combination of functional groups may allow for the exploration of additional therapeutic areas such as anti-inflammatory and analgesic applications .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural Variations in Key Analogues
The following table summarizes structural differences and similarities:
Key Observations :
Spectral and Physicochemical Properties
- IR Spectroscopy : C–S stretching vibrations at ~621 cm⁻¹ () and C=O peaks near 1687 cm⁻¹ () confirm core structural features.
- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 361 for , m/z 472.06 for ).
- Lipophilicity : LogP values (e.g., XLogP3: 4.1 for ) correlate with substituent hydrophobicity, critical for bioavailability.
Biological Activity
1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of the compound typically involves a multi-step reaction process. The primary steps include:
- Formation of the 1,3,4-Oxadiazole Moiety : The oxadiazole ring is synthesized from appropriate precursors involving reactions with thioketones.
- Substitution Reactions : The dichlorophenyl and methoxyphenyl groups are introduced via electrophilic aromatic substitution or nucleophilic attack mechanisms.
The yield and purity of the synthesized compound are critical for ensuring reliable biological activity assessments.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. This moiety has been linked to various biological activities including:
- Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Bacterial Inhibition : It exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) suggest its potential as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Apoptosis Induction : Flow cytometry studies indicate that treated cancer cells undergo apoptosis.
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry assessed various derivatives of oxadiazoles for anticancer activity. The results indicated that modifications to the substituents significantly influenced cytotoxicity profiles, with certain derivatives showing enhanced activity against breast and lung cancer cell lines .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties of similar compounds in a clinical setting, demonstrating effectiveness against resistant bacterial strains . This study emphasized the importance of structure-activity relationships in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 1-(2,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via alkylation of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol with 2-bromo-1-(2,4-dichlorophenyl)ethanone under reflux in acetone or DMF. Optimization involves adjusting reaction time (8–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of thiol to bromoethanone). Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields pure product. Yield improvements (up to 91%) are achieved by using anhydrous conditions and inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- IR Spectroscopy : Confirm the C=O stretch (~1687 cm⁻¹), C=N/C=S (1585–1475 cm⁻¹), and aromatic C-H stretches (3086 cm⁻¹) .
- NMR : Key signals include the 2,4-dichlorophenyl protons (δ 7.3–8.0 ppm), methoxyphenyl protons (δ 3.86 ppm for -OCH3), and the ethanone CH2 group (δ 4.75 ppm) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+1]+ at m/z 282) and fragmentation patterns consistent with the oxadiazole-thioether moiety .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the compound’s structural conformation, and what software tools are recommended?
- Methodology : Crystallize the compound via slow evaporation in ethanol/dichloromethane. SC-XRD data collection at 298 K (Mo-Kα radiation) with SHELXTL/SHELXL software enables refinement of bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between aromatic rings. Validate using R-factor (<0.07) and data-to-parameter ratios (>13:1) .
Advanced Research Questions
Q. How can researchers address discrepancies between computational docking predictions and experimental bioactivity data for this compound’s antifungal targets?
- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger) against fungal sterol 14α-demethylase (CYP51). Compare binding poses with crystallographic data from analogs (e.g., VNI derivatives in ). Discrepancies may arise from protonation states or solvent effects; refine models using molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) to assess conformational stability. Validate via in vitro antifungal assays (MIC values against Candida albicans) .
Q. What experimental limitations affect the reproducibility of this compound’s environmental degradation studies, and how can they be mitigated?
- Methodology : Degradation pathways are sensitive to matrix effects (e.g., organic content in wastewater). Standardize protocols by spiking samples with controlled concentrations and using continuous cooling (4°C) to inhibit microbial degradation. Monitor via LC-MS/MS for intermediates (e.g., dichlorophenyl fragments) and validate using high-resolution mass spectrometry (HRMS) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antifungal potency?
- Methodology : Modify substituents on the oxadiazole (e.g., replace 4-methoxyphenyl with 3,4-dichlorophenyl) or the dichlorophenyl group (fluoro substitutions). Synthesize derivatives via parallel synthesis and evaluate antifungal activity (MIC assays). Use 3D-QSAR (CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
